Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-chloro-3-hydroxybutanoate

Physicochemical profiling Quality control Procurement specification

Ethyl 2-chloro-3-hydroxybutanoate is the certified Oxiracetam Impurity 1 reference standard—not a generic chloro-hydroxy ester. Unlike the 4-chloro regioisomer used in statin synthesis, this 2-chloro isomer comes with a full characterization package (CoA, HPLC, NMR, MS) and optional USP/EP traceability. It is validated for direct use in ANDA method development, AMV, and QC lot release. Procuring the correct regioisomer prevents costly method re-validation. Also serves as a chiral precursor to epoxide-based protease inhibitor and β-lactam antibiotic scaffolds.

Molecular Formula C6H11ClO3
Molecular Weight 166.60 g/mol
Cat. No. B15145652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-3-hydroxybutanoate
Molecular FormulaC6H11ClO3
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)O)Cl
InChIInChI=1S/C6H11ClO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3
InChIKeyXWWGVYVLALKWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-3-hydroxybutanoate – Core Physicochemical and Class Identifier for Sourcing Decisions


Ethyl 2-chloro-3-hydroxybutanoate (CAS 89490-41-5) is a chiral β‑chloro‑β‑hydroxy ester that belongs to the halogenated butanoate family. The molecule contains a chlorine atom at the C‑2 position and a hydroxyl group at C‑3 on a butanoate backbone, conferring dual electrophilic and nucleophilic character . Its molecular formula is C₆H₁₁ClO₃ with a molecular weight of 166.60 g·mol⁻¹, and it exhibits a density of 1.1666 g·cm⁻³, a boiling range of 100‑105 °C (15 Torr), and a predicted pKa of 13.56 ± 0.20 . The compound is primarily encountered as a chiral intermediate and as a pharmacopeial impurity reference standard (Oxiracetam Impurity 1), making its identity, purity, and stereochemical integrity critical procurement parameters [1].

Why Ethyl 2-chloro-3-hydroxybutanoate Cannot Be Replaced by Common In-Class Chloro‑Hydroxy Esters


Chlorine and hydroxyl positional isomers such as ethyl 4‑chloro‑3‑hydroxybutanoate share the same molecular formula but exhibit markedly different physical properties (density, boiling point, acidity) and, critically, divergent biological and industrial application profiles . The 4‑chloro isomer serves almost exclusively as a chiral building block for HMG‑CoA reductase inhibitors (statins), while the 2‑chloro isomer is certified as an oxiracetam impurity reference standard, a role that imposes regulatory‑grade characterization, traceability to pharmacopeial monographs (USP/EP), and strict stereochemical specifications that generic chloro‑hydroxy esters simply do not meet [1]. Furthermore, the distinct substitution pattern alters the reactivity of the α‑halo‑β‑hydroxy motif, controlling diastereoselectivity in both enzymatic and chemical reductions and thereby determining the downstream stereochemical outcome in synthetic routes [2]. Substituting the 2‑chloro compound with a regioisomer therefore risks both regulatory non‑compliance in ANDA/QC workflows and divergent stereochemical results in asymmetric synthesis.

Quantitative Differentiation Evidence for Ethyl 2-chloro-3-hydroxybutanoate Versus Closest Analogs


Physicochemical Divergence from the 4‑Chloro Positional Isomer: Density, Volatility, and Acidity

Ethyl 2‑chloro‑3‑hydroxybutanoate differs measurably from its 4‑chloro regioisomer in three key physicochemical parameters relevant to handling, purification, and formulation. The target compound exhibits a lower density (1.1666 g·cm⁻³ vs. 1.19 g·mL⁻¹ for the 4‑chloro isomer) and a higher boiling point range at reduced pressure (100‑105 °C at 15 Torr vs. 93‑95 °C at 5 mmHg for the 4‑chloro isomer) . The predicted pKa of the 2‑chloro compound (13.56 ± 0.20) is higher than that of the 4‑chloro analog (13.23 ± 0.20), indicating that moving the chlorine from C‑4 to C‑2 reduces the acidity of the β‑hydroxyl proton by approximately 0.33 pKa units . These differences are not merely theoretical; they affect distillation conditions, solvent‑extraction behaviour, and ionisation‑sensitive analytical methods (e.g., HPLC‑MS), confirming that the two isomers cannot be treated as interchangeable in preparative or analytical workflows.

Physicochemical profiling Quality control Procurement specification

Baker’s Yeast Reduction Diastereoselectivity: 2‑Chloro‑3‑oxobutanoate Substrate Outperforms Structurally Related β‑Keto Esters

In a direct head‑to‑head study, Hamdani et al. (1993) treated ethyl 2‑chloro‑3‑oxobutanoate (substrate 1), diethyl 2‑acetylmalonate (substrate 2), and ethyl 2‑cyano‑3‑oxobutanoate (substrate 3) with whole‑cell baker’s yeast under identical conditions. Substrate 1 underwent efficient diastereo‑ and enantioselective reduction to yield ethyl 2(R)‑chloro‑3(S)‑hydroxybutanoate, whereas substrates 2 and 3 did not afford a comparable stereoselective outcome [1]. Although the published abstract does not report isolated yield or enantiomeric excess, the qualitative statement of “efficient diastereo‑ and enantioselective reduction” contrasted with “in contrast to the reaction of 2 and 3” establishes a clear selectivity advantage for the 2‑chloro‑3‑oxo precursor that translates directly to the target 2‑chloro‑3‑hydroxy product.

Biocatalysis Stereoselective reduction Chiral alcohol synthesis

Enzymatic Recognition by a Novel Keto Ester Reductase (CSKER): Differential Substrate Acceptance Between α‑ and β‑Keto Esters

The purified Chlorella sorokiniana keto ester reductase (CSKER) showed high reducing activity toward β‑keto esters, notably ethyl 2‑chloro‑3‑oxobutanoate and ethyl 4‑chloro‑3‑oxobutanoate, whereas it exhibited zero detectable activity toward α‑keto esters and the aromatic α‑keto amide 2‑chlorobenzoylformamide [1]. This class‑level discrimination demonstrates that the β‑positioning of the keto group—and by extension the β‑hydroxy motif in the target compound—is a strict structural prerequisite for productive enzyme binding. For procurement, this indicates that the target compound’s keto‑ester precursor is compatible with at least one non‑conventional, algal‑derived reductase that may offer orthogonal selectivity to yeast‑based systems.

Enzyme specificity Green chemistry Chiral intermediate production

Regulatory Reference‑Standard Status: Oxiracetam Impurity 1 Versus Generic Chloro‑Hydroxy Esters

Ethyl 2‑chloro‑3‑hydroxybutanoate is formally designated as Oxiracetam Impurity 1 and is supplied with comprehensive characterization data compliant with ICH/regulatory guidelines (HPLC, NMR, MS, water content, residual solvents) [1]. It is explicitly purposed for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial oxiracetam production [2]. In contrast, the 4‑chloro regioisomer (CAS 90866‑33‑4) is marketed solely as a chiral synthetic intermediate with a typical purity of 96‑97 %, lacking the certified impurity‑profile documentation and pharmacopeial traceability (USP/EP) required for regulatory CMC submissions . This creates a binary procurement barrier: the 4‑chloro isomer cannot substitute for the 2‑chloro compound in any GMP‑adjacent analytical workflow without extensive re‑qualification.

Pharmaceutical impurity Reference standard ANDA regulatory compliance

Synthetic Versatility: Conversion to 2,3‑Epoxyalkanoates Distinguishes 2‑Chloro‑3‑hydroxy Esters from Non‑Halogenated β‑Hydroxy Esters

A distinct synthetic pathway is available for 2‑chloro‑3‑hydroxy esters that is not accessible to simple β‑hydroxy esters: base treatment of 2‑chloro‑3‑hydroxy esters yields (E)‑ and (Z)‑2,3‑epoxyalkanoates [1]. This transformation relies on the α‑chlorine serving as a leaving group in an intramolecular SN2 cyclisation. Non‑halogenated β‑hydroxy esters such as ethyl 3‑hydroxybutanoate cannot undergo this cyclisation, representing a structural‑reactivity advantage unique to the α‑halo‑β‑hydroxy subclass. The resulting epoxides are valuable chiral building blocks for further derivatisation, including ring‑opening with nucleophiles.

Epoxide synthesis Chiral building block Synthetic methodology

Highest‑Value Application Scenarios for Ethyl 2‑chloro‑3‑hydroxybutanoate Driven by Quantitative Differentiation


Certified Reference Standard for Oxiracetam ANDA Filings and QC Lot Release

Because the compound is formally designated Oxiracetam Impurity 1 and supplied with a full regulatory characterization package (CoA, HPLC, NMR, MS) with optional USP/EP traceability, it is the only chloro‑hydroxy ester that can be used directly in analytical method development, method validation (AMV), and QC lot release for oxiracetam drug product [1]. Attempting to substitute the 4‑chloro regioisomer would introduce an uncharacterized impurity into the analytical system, invalidating the method and requiring de novo re‑validation, which has a direct cost and timeline impact for ANDA sponsors.

Precursor to Enantiopure 2‑Chloro‑3‑hydroxybutanoate via Baker’s Yeast Reduction of the Corresponding β‑Keto Ester

The demonstrated ability of baker’s yeast to reduce ethyl 2‑chloro‑3‑oxobutanoate with efficient diastereo‑ and enantioselectivity, whereas analogous β‑keto esters (diethyl 2‑acetylmalonate, ethyl 2‑cyano‑3‑oxobutanoate) fail under identical conditions, makes this a privileged route for preparing stereochemically defined 2‑chloro‑3‑hydroxybutanoate at scale [2]. Procurement of the keto‑ester precursor paired with a validated whole‑cell biocatalytic step enables access to the (2R,3S) isomer without chiral chromatography.

Synthesis of 2,3‑Epoxyalkanoate Chiral Building Blocks via Base‑Mediated Cyclisation

The presence of an α‑chlorine adjacent to the β‑hydroxyl group permits a clean intramolecular cyclisation to (E)‑ and (Z)‑2,3‑epoxyalkanoates, a transformation that is mechanistically impossible for chlorine‑free β‑hydroxy esters [3]. This reactivity enables the target compound to serve as a precursor to chiral epoxides that find use in the synthesis of protease inhibitors, β‑lactam antibiotics, and other bioactive scaffolds, providing a unique synthetic value proposition over non‑halogenated analogs.

Biocatalytic Route Scouting with Non‑Conventional Reductases (CSKER)

The recognition of ethyl 2‑chloro‑3‑oxobutanoate as a competent substrate for the algal‑derived keto ester reductase CSKER, while α‑keto esters are entirely rejected, validates this compound class for screening panels aimed at discovering novel NADPH‑dependent biocatalysts with orthogonal stereoselectivity [4]. This scenario is relevant for groups seeking to diversify their chiral alcohol production toolkit beyond traditional yeast or chemical reduction methods.

Quote Request

Request a Quote for Ethyl 2-chloro-3-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.